N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a structurally complex sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound incorporates two distinct aromatic substituents: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3-chlorobenzyl moiety. The benzodioxole group is notable for its electron-rich, lipophilic nature, which may enhance membrane permeability and target binding affinity.
Formation of the triazolopyridine core via cyclization of hydrazinylpyridine intermediates with ortho-esters or ketones .
Sulfonamide coupling using chlorosulfonation followed by nucleophilic substitution with amines .
Functionalization of the sulfonamide nitrogen with benzodioxol and chlorobenzyl groups via alkylation or reductive amination .
This compound’s design aligns with antimalarial drug discovery strategies targeting falcipain-2 or related proteases, as seen in similar [1,2,4]triazolo[4,3-a]pyridine sulfonamides .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-15-3-1-2-14(8-15)10-25(16-4-6-18-19(9-16)29-13-28-18)30(26,27)17-5-7-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWYYSVZQLINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridine structure, followed by the introduction of the benzodioxol and chlorophenyl groups. The final step involves the sulfonation of the compound to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the efficient synthesis of intermediates, purification processes, and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations
Substitutions at the 3-position (e.g., methyl or ethyl groups) influence metabolic stability and binding interactions .
Substituent Effects :
- Benzodioxole vs. Halogenated Benzyl Groups : The benzodioxole moiety in the target compound may enhance π-π stacking and hydrogen bonding compared to fluorobenzyl or chlorophenyl groups in 8h or 6f. However, fluorobenzyl substituents (e.g., in 8h) improve lipophilicity and blood-brain barrier penetration .
- Chlorophenyl vs. Methoxyphenyl : The 4-methoxyphenyl group in compound 4 () contributes to higher antimalarial potency (IC₅₀ = 2.24 µM) compared to chlorophenyl analogs, likely due to improved hydrogen bonding with falcipain-2 .
Biological Activity :
- The target compound’s dual substitution (benzodioxol and chlorobenzyl) may synergize interactions with protease active sites, but direct activity data are absent. In contrast, compound 4 () achieves sub-micromolar IC₅₀ values, emphasizing the importance of methoxy and fluorobenzyl groups .
- Triazolopyrimidines () exhibit lower reported yields (e.g., 11–56%) and unquantified activity, suggesting inferior pharmacokinetic profiles compared to triazolopyridines .
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article will delve into its synthesis, biological activity, and the implications of these findings in therapeutic contexts.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The benzodioxole moiety is often synthesized through methods involving condensation reactions, while the triazole and pyridine components can be formed through cyclization reactions. The sulfonamide group is usually introduced via nucleophilic substitution or coupling reactions.
Example Synthesis Pathway
- Formation of Benzodioxole : Starting from catechol derivatives.
- Synthesis of Triazole : Utilizing azoles and appropriate electrophiles.
- Coupling with Pyridine : Achieved through electrophilic aromatic substitution.
- Final Assembly : Combining all components to form the target sulfonamide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzodioxole and triazole moieties demonstrate potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 200 |
| Compound B | Escherichia coli | 18 | 200 |
| Target Compound | Staphylococcus aureus | 22 | 300 |
Anti-inflammatory Properties
In vivo studies have demonstrated that this compound can significantly reduce inflammation in animal models. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a rat paw edema model.
- Method : Rats were treated with varying doses of the compound.
- Results : A dose-dependent reduction in edema was observed, with maximum efficacy at 100 mg/kg.
-
Case Study on Anticancer Activity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : MTS assays were conducted on various cancer cell lines.
- Results : The compound exhibited IC50 values ranging from 26 to 65 µM across different cancer types, indicating significant anticancer potential without affecting normal cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit kinases involved in cancer progression.
- Receptor Modulation : Potential modulation of receptors related to inflammation and pain pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology :
- Begin with the formation of a hydrazine intermediate (e.g., reacting 2-hydrazinopyridine with a substituted benzaldehyde derivative in ethanol with acetic acid catalysis) .
- Cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, followed by overnight oxidation to form the triazolo[4,3-a]pyridine core .
- Introduce the sulfonamide group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield Optimization : Monitor reactions via TLC or NMR, and purify intermediates via vacuum filtration or column chromatography to reduce by-products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- ¹H/¹³C-NMR : Assign peaks to confirm the benzodioxol (δ ~5.11 ppm for OCH₂O), chlorophenyl (δ ~7.3–7.5 ppm), and sulfonamide (δ ~39.5 ppm in ¹³C-NMR) groups .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z) to ensure purity and correct functional group incorporation .
- FTIR : Identify key bands (e.g., sulfonamide S=O stretching at ~1130–1165 cm⁻¹ and triazole C=N at ~1596 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodology :
- Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility in PBS, DMSO, or aqueous-organic mixtures.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate predictions with experimental IC₅₀ assays .
- Apply reaction path search methods (e.g., GRRM) to identify intermediates and transition states in synthesis pathways .
Q. How to resolve contradictions in biological activity data across assays (e.g., IC₅₀ variability)?
- Methodology :
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Impurity profiling : Use LC-MS to detect trace by-products (e.g., incomplete cyclization intermediates) that may interfere with assays .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
Q. What strategies enhance the compound’s selectivity for a specific biological target?
- Methodology :
- SAR studies : Systematically vary substituents on the triazole and benzodioxol rings. For example, replace the chlorophenyl group with bulkier cycloheptyl or adamantyl groups to modulate steric effects .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding motifs (e.g., sulfonamide’s hydrogen-bonding capacity) .
- In vitro screening : Test against off-target enzymes (e.g., carbonic anhydrase isoforms) to assess cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
